An In-depth Technical Guide to 2-(Phenoxymethyl)-1H-benzimidazole
An In-depth Technical Guide to 2-(Phenoxymethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(phenoxymethyl)-1H-benzimidazole, a heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical identity, synthesis, and biological activities, with a focus on data and methodologies relevant to research and development.
Chemical Identity
The compound 2-(phenoxymethyl)-1H-benzimidazole is a derivative of benzimidazole, a bicyclic aromatic heterocycle. Its structure is characterized by a phenoxymethyl group attached to the 2-position of the benzimidazole core.
| Identifier | Value | Reference |
| IUPAC Name | 2-(phenoxymethyl)-1H-benzimidazole | [1] |
| CAS Number | 6637-29-2 | [1] |
| Molecular Formula | C₁₄H₁₂N₂O | [1] |
| Molecular Weight | 224.26 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 | [1] |
Synthesis
The primary synthetic route to 2-(phenoxymethyl)-1H-benzimidazole is through the condensation of o-phenylenediamine with phenoxyacetic acid. This reaction is typically carried out in the presence of an acid catalyst.
Experimental Protocol: Synthesis of 2-(phenoxymethyl)-1H-benzimidazole
This protocol is adapted from a published procedure for the synthesis of 2-(phenoxymethyl)-1H-benzimidazole.[2]
Materials:
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o-phenylenediamine
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Phenoxyacetic acid
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4 N Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH) solution
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Crushed ice
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Cold water
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Round bottom flask
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Reflux condenser
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Water bath
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Filtration apparatus
Procedure:
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In a round bottom flask, combine o-phenylenediamine (0.05 mol, 5.40 g) and phenoxyacetic acid (0.05 mol, 7.60 g).
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Add 4 N HCl to the flask and fit it with a reflux condenser.
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Heat the mixture on a water bath under reflux for 3 hours.
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After the reaction is complete, pour the solution onto crushed ice.
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Neutralize the solution by adding NaOH solution dropwise.
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Filter the resulting solid precipitate and wash it with cold water.
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Dry the product. Recrystallization can be performed for further purification.
Expected Yield: 80%[2]
Synthesis Workflow
Caption: Synthetic workflow for 2-(phenoxymethyl)-1H-benzimidazole.
Biological Activity
Benzimidazole derivatives are known to possess a wide range of pharmacological activities.[3][4] While research on 2-(phenoxymethyl)-1H-benzimidazole is ongoing, preliminary studies and data from related compounds suggest its potential in several therapeutic areas.
Anthelmintic Activity
Benzimidazoles are a well-established class of anthelmintic drugs. Studies have shown that 2-(phenoxymethyl)-1H-benzimidazole exhibits anthelmintic properties.
Experimental Data:
The in vitro anthelmintic activity of 2-(phenoxymethyl)-1H-benzimidazole was evaluated, and the time taken for paralysis and death of the test organisms was recorded.
| Compound | Concentration | Time for Paralysis (min) | Time for Death (min) |
| 2-(Phenoxymethyl)-1H-benzimidazole (JS1) | Not Specified | - | - |
Note: Specific quantitative data on the time for paralysis and death for JS1 was mentioned in the source but not provided in the accessible text. The study did confirm its anthelmintic activity.
Mechanism of Action:
The primary mechanism of action for anthelmintic benzimidazoles is the inhibition of microtubule polymerization in the parasite. They achieve this by binding to the β-tubulin subunit, which disrupts the formation of microtubules. This, in turn, interferes with essential cellular processes such as cell division, motility, and nutrient transport, ultimately leading to the death of the parasite.
Caption: Mechanism of action of anthelmintic benzimidazoles.
Antimicrobial and Antifungal Activity
Anticancer Potential
The benzimidazole scaffold is a key component in a variety of anticancer agents.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of microtubule formation, which is also their mode of action in parasites. The structural similarity of 2-(phenoxymethyl)-1H-benzimidazole to known anticancer agents makes it a compound of interest for cancer research.
Physicochemical Properties
A study on 2-(Aryl Oxy Methyl)-1H-Benzimidazoles reported several physicochemical properties for 2-(Phenoxy Methyl)-1H-Benzimidazole (JS1).
| Property | Value |
| Melting Point | 188ºC |
| Yield | 86% |
| Rf value | 0.66 |
| Log P | 3.19 |
| Total Polar Surface Area | 37.92 |
| Number of Rotatable Bonds | 3 |
Conclusion
2-(Phenoxymethyl)-1H-benzimidazole is a readily synthesizable compound with demonstrated anthelmintic activity. Its structural features, shared with other biologically active benzimidazoles, suggest a broader therapeutic potential, including antimicrobial and anticancer applications. This technical guide provides a foundation for researchers and drug development professionals to explore the full pharmacological profile of this promising molecule. Further studies are warranted to quantify its activity in various biological assays and to elucidate its mechanisms of action in different therapeutic contexts.
References
- 1. 2-(Phenoxymethyl)-1H-benzimidazole | C14H12N2O | CID 210074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arabjchem.org [arabjchem.org]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
